Benzoic acid--5-(benzyloxy)benzene-1,3-diol (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid–5-(benzyloxy)benzene-1,3-diol (2/1) is a complex organic compound that combines the properties of benzoic acid and benzyloxybenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid–5-(benzyloxy)benzene-1,3-diol typically involves the reaction of benzoic acid with 5-(benzyloxy)benzene-1,3-diol. The process may include steps such as esterification, reduction, and purification to achieve the desired compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts like cobalt or manganese naphthenates can enhance the reaction efficiency. The process may also include steps like crystallization and filtration to obtain a pure product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–5-(benzyloxy)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzylic and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Cobalt or manganese naphthenates for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction can produce various alcohols and hydrocarbons .
Scientific Research Applications
Benzoic acid–5-(benzyloxy)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid–5-(benzyloxy)benzene-1,3-diol involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular receptors to exert its biological effects. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
5-(Benzyloxy)benzene-1,3-diol: A compound with potential antioxidant and anti-inflammatory activities.
Uniqueness
Benzoic acid–5-(benzyloxy)benzene-1,3-diol is unique due to its combined properties of benzoic acid and benzyloxybenzene, making it a versatile compound with diverse applications. Its unique structure allows it to participate in various chemical reactions and exhibit distinct biological activities .
Properties
CAS No. |
189247-14-1 |
---|---|
Molecular Formula |
C27H24O7 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
benzoic acid;5-phenylmethoxybenzene-1,3-diol |
InChI |
InChI=1S/C13H12O3.2C7H6O2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10;2*8-7(9)6-4-2-1-3-5-6/h1-8,14-15H,9H2;2*1-5H,(H,8,9) |
InChI Key |
RRIHHDQLMIFGAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.